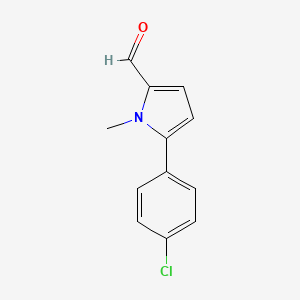

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-14-11(8-15)6-7-12(14)9-2-4-10(13)5-3-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQYSXUEFNMIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388001 | |

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824961-53-7 | |

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary

This guide details the synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde , a functionalized pyrrole scaffold critical in medicinal chemistry for the development of anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.

The synthesis is approached through two distinct strategies:

-

Linear Construction (Primary Route): Construction of the aryl-pyrrole core via Suzuki-Miyaura coupling, followed by regioselective Vilsmeier-Haack formylation. This route is preferred for its scalability and the stability of intermediates.

-

Convergent Functionalization (Alternative Route): Late-stage arylation of a pre-functionalized pyrrole aldehyde.

Target Molecule Profile

| Property | Detail |

| IUPAC Name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Key Structural Features | Electron-rich pyrrole core, N-methyl protection, C2-aldehyde (electrophilic handle), C5-aryl substitution (lipophilic domain).[1] |

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the formation of the C–C bond between the pyrrole and the aryl ring, and the introduction of the formyl group.

Caption: Retrosynthetic disconnection showing the Linear (Left) and Convergent (Right) pathways.

Primary Synthetic Route: Linear Construction

Strategy: Establish the aryl-pyrrole core first, then exploit the electronic directing effects of the pyrrole nitrogen to install the aldehyde at the 5-position (which is the

Step 1: Synthesis of 1-methyl-2-(4-chlorophenyl)1H-pyrrole

This step utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The N-methyl group prevents catalyst poisoning by the free N-H and directs the subsequent formylation.

-

Reagents: 1-methyl-1H-pyrrole-2-boronic acid pinacol ester, 1-chloro-4-iodobenzene.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄.

-

Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).

Mechanistic Insight: The oxidative addition of Pd(0) occurs preferentially at the C-I bond of the 4-chloroiodobenzene due to the weaker bond strength of C-I (57 kcal/mol) compared to C-Cl (80 kcal/mol), ensuring the chloro-substituent remains intact for the final product.

Step 2: Vilsmeier-Haack Formylation

The 1-methyl-2-(4-chlorophenyl)pyrrole core is electron-rich. The C5 position (alpha to nitrogen) is the most nucleophilic site remaining. The Vilsmeier reagent (chloroiminium ion) attacks here selectively.

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2]

-

Conditions: 0°C to RT, followed by aqueous hydrolysis.

Caption: Mechanism of the Vilsmeier-Haack formylation at the C5 position.

Detailed Experimental Protocols

Protocol A: Suzuki Coupling (Core Synthesis)

Objective: Isolate 1-methyl-2-(4-chlorophenyl)pyrrole.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 1-chloro-4-iodobenzene (10.0 mmol, 2.38 g) and 1-methyl-1H-pyrrole-2-boronic acid pinacol ester (11.0 mmol, 2.29 g).

-

Solvent: Add 1,4-dioxane (40 mL) and degas by bubbling nitrogen for 15 minutes.

-

Catalyst & Base: Add Pd(dppf)Cl₂ (0.5 mmol, 366 mg) and a degassed solution of K₂CO₃ (30.0 mmol, 4.14 g) in water (10 mL).

-

Reaction: Heat the mixture to 90°C under nitrogen for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the iodide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

-

Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 100-200 mesh) eluting with Hexane -> 5% EtOAc/Hexane.

-

Expected Yield: 75-85%.

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Vilsmeier-Haack Formylation (Functionalization)

Objective: Convert the core to 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.

-

Reagent Prep: In a separate dried flask, cool anhydrous DMF (5.0 mL, excess) to 0°C. Dropwise add POCl₃ (1.2 eq, 12 mmol, 1.1 mL) under nitrogen. Stir for 30 mins at 0°C to form the white Vilsmeier salt precipitate/slurry.

-

Addition: Dissolve 1-methyl-2-(4-chlorophenyl)pyrrole (10.0 mmol, from Step 1) in anhydrous DMF (10 mL) or 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. If conversion is slow (check TLC), heat to 60°C for 1 hour.

-

Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice (100 g) containing Sodium Acetate (5.0 g). Stir vigorously for 30 minutes. The iminium salt will hydrolyze to the aldehyde, often precipitating the product.

-

Workup: If solid precipitates, filter and wash with water. If oil forms, extract with DCM (3 x 30 mL), wash with saturated NaHCO₃ (to remove acidic residues), water, and brine.

-

Purification: Recrystallization from Ethanol or Ethanol/Water is usually sufficient. If necessary, column chromatography (Hexane/EtOAc 4:1).

-

Expected Yield: 80-90%.

-

Characterization: Distinct aldehyde peak in ¹H NMR at ~9.5 ppm.

-

Analytical Data & Characterization

| Technique | Expected Data Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.52 (s, 1H, CHO) : Diagnostic aldehyde singlet.δ 7.30-7.45 (m, 4H, Ar-H) : AA'BB' system of the p-chlorophenyl group.δ 6.95 (d, 1H, Pyr-H) : Pyrrole proton at C3.δ 6.25 (d, 1H, Pyr-H) : Pyrrole proton at C4.δ 3.95 (s, 3H, N-Me) : Methyl singlet. |

| ¹³C NMR | ~179 ppm (C=O), ~140 ppm (C-N), ~130-128 ppm (Aryl C), ~120-108 ppm (Pyrrole C), ~35 ppm (N-Me). |

| Mass Spectrometry (ESI) | [M+H]⁺ = 220.05 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio). |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 (Coupling) | Protodeboronation of pyrrole boronic ester. | Use anhydrous conditions strictly. Switch base to CsF or K₃PO₄. Lower temperature to 60°C and extend time. |

| Regioisomers in Step 2 | Formylation at C3 or C4. | Unlikely with N-methyl-2-aryl substitution. Ensure temperature is kept low (0°C) during addition to favor the kinetic C5 product. |

| Dark/Tarred Product (Step 2) | Decomposition due to high heat or acidity. | Keep Vilsmeier reaction below 60°C. Neutralize the hydrolysis step effectively with NaOAc or NaHCO₃ immediately. |

| Incomplete Hydrolysis | Stable iminium intermediate. | Extend the stirring time with aqueous NaOAc. Mild heating (40°C) during hydrolysis can help break the complex. |

References

-

Vilsmeier-Haack Reaction Overview

-

Suzuki Coupling of Pyrroles

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyrrole Boronic Acids.[6]

- Source: Journal of Organic Chemistry (General Reference for Pyrrole Coupling).

- Context: Validates the stability of N-protected pyrrole boronic esters in cross-coupling.

-

-

Regioselectivity in Pyrroles

- Title: Reactivity of Pyrroles: Electrophilic Substitution.

- Source: ScienceDirect / Elsevier Reference Module.

-

URL:[Link]

-

Synthesis of 2-Arylpyrroles

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Structural Elucidation and Synthetic Profiling of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive structural and synthetic profile of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde . As a 2,5-disubstituted pyrrole derivative, this compound represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for anti-inflammatory agents, tubulin polymerization inhibitors, and antimicrobial hydrazones. This document details the Vilsmeier-Haack formylation route for its synthesis, followed by a rigorous spectroscopic breakdown (NMR, IR, MS) to ensure precise structural validation.

Part 1: Synthetic Pathway (The "How")

The most robust route to 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of the precursor 2-(4-chlorophenyl)-1-methyl-1H-pyrrole. This electrophilic aromatic substitution is preferred over direct oxidation methods due to its high regioselectivity for the

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl

Figure 1: Synthetic workflow for the regioselective formylation of the pyrrole core.

Experimental Protocol

Safety Note: POCl

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, anhydrous DMF (3.0 eq) is cooled to 0°C. Phosphoryl chloride (POCl

, 1.2 eq) is added dropwise over 15 minutes. The mixture is stirred for 30 minutes to generate the Vilsmeier salt (white precipitate/suspension). -

Addition: A solution of 2-(4-chlorophenyl)-1-methyl-1H-pyrrole (1.0 eq) in minimal DMF is added dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: The mixture is allowed to warm to room temperature and then heated to 60-80°C for 2–4 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 4:1).

-

Work-up: Pour the reaction mixture onto crushed ice/sodium acetate solution (buffered to pH 5–6) to hydrolyze the iminium intermediate. Stir vigorously for 1 hour.

-

Isolation: The resulting precipitate is filtered, washed with water, and recrystallized from ethanol or purified via silica gel column chromatography (eluent: 10-20% EtOAc in Hexanes).

Part 2: Spectroscopic Characterization (The "What")

Accurate structural assignment relies on identifying the specific substitution pattern of the pyrrole ring. The presence of the para-chlorophenyl group and the aldehyde moiety creates distinct electronic environments.

Mass Spectrometry (MS)

The chlorine atom provides a definitive isotopic signature.

-

Molecular Ion (M+): ~219.05 m/z

-

Isotope Pattern: A characteristic 3:1 ratio between the M+ (219) and M+2 (221) peaks confirms the presence of a single Chlorine atom.

Infrared Spectroscopy (FT-IR)

Key functional group stretches:

-

C=O (Aldehyde): 1650–1665 cm

. Note: This is lower than typical aliphatic aldehydes (~1720) due to conjugation with the pyrrole ring. -

C=C (Aromatic/Pyrrole): 1450–1600 cm

. -

C-Cl Stretch: 1080–1095 cm

(sharp band).

Nuclear Magnetic Resonance (NMR)

The

Consolidated Data Table

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 9.52 | Singlet (s) | 1H | Aldehyde (-CH O) | - | |

| 7.45 | Doublet (d) | 2H | Phenyl (Ar-H) | ||

| 7.38 | Doublet (d) | 2H | Phenyl (Ar-H) | ||

| 6.95 | Doublet (d) | 1H | Pyrrole C3-H | ||

| 6.28 | Doublet (d) | 1H | Pyrrole C4-H | ||

| 3.94 | Singlet (s) | 3H | N-Methyl (-NCH | - | |

| 178.5 | - | - | Carbonyl (C=O) | - | |

| 34.2 | - | - | N-Methyl | - |

Note: Shifts are referenced to CDCl

Part 3: Structural Logic & Interpretation (The "Why")

Electronic Deshielding Effects

-

Aldehyde Proton (9.52 ppm): The aldehyde proton is highly deshielded due to the anisotropy of the carbonyl group. However, the electron-rich nature of the pyrrole ring donates electron density into the carbonyl (resonance), slightly shielding it compared to electron-deficient benzaldehydes (often >10 ppm).

-

Pyrrole Doublets (6.95 & 6.28 ppm):

-

The proton at C3 (closer to the electron-withdrawing carbonyl) is more deshielded (~6.95 ppm).

-

The proton at C4 (closer to the phenyl ring but less affected by the carbonyl's inductive pull) appears upfield (~6.28 ppm).

-

The 4.1 Hz coupling is diagnostic for 3,4-pyrrole protons; 2,5-protons (if the ring were unsubstituted) would show smaller cross-ring coupling.

-

Isomeric Purity Check

A common impurity is the 3-formyl isomer , which can occur if the Vilsmeier reaction lacks regioselectivity (rare in 1-methylpyrroles but possible).

-

Differentiation: The 3-formyl isomer would show a singlet (or fine doublet) for the C2 proton and a different coupling pattern for C4-C5. If you observe a singlet around 7.2–7.5 ppm that does not integrate to the phenyl ring, suspect the 3-formyl regioisomer.

Part 4: References

-

NIST Chemistry WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- (Spectral Data). National Institute of Standards and Technology.[2] [Link]

-

PubChem Compound Summary. 1-Methyl-1H-pyrrole-2-carbaldehyde.[3] National Center for Biotechnology Information. [Link]

-

Mohamed, S. F., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26905-26936. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting AA'BB' splitting and pyrrole coupling constants).

Sources

Physical and chemical properties of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a synthetic organic compound featuring a pyrrole core, a five-membered aromatic heterocycle containing a nitrogen atom. The pyrrole ring system is a prevalent scaffold in a vast array of biologically active molecules, including natural products and pharmaceuticals.[1][2] The diverse biological activities exhibited by pyrrole derivatives, such as antibacterial, anti-inflammatory, and anticancer properties, underscore their significance in medicinal chemistry and drug discovery.[1][3] This guide provides a comprehensive overview of the known physical and chemical properties of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, a plausible synthetic route, and its potential applications in research and development.

Molecular Structure and Properties

The structure of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde, with the CAS number 76964-40-4, incorporates a 1-methylpyrrole moiety substituted at the 2-position with a carbaldehyde (formyl) group and at the 5-position with a 4-chlorophenyl group.[4] The aldehyde group, in particular, makes it a valuable synthetic intermediate for the construction of more complex molecular architectures.[5]

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [4] |

| Molecular Weight | 219.67 g/mol | [4] |

| CAS Number | 76964-40-4 | [4] |

| Appearance | Not specified (likely a solid at room temperature) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available (predicted to be soluble in organic solvents) | - |

Chemical and Spectroscopic Properties

The chemical reactivity of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is dictated by its constituent functional groups: the aromatic pyrrole ring, the aldehyde, and the chlorophenyl substituent. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, although the electron-withdrawing nature of the aldehyde and chlorophenyl groups can influence this reactivity. The aldehyde group can undergo a wide range of reactions typical of aldehydes, such as oxidation, reduction, and nucleophilic addition, making it a versatile handle for further chemical modifications.

Detailed experimental spectral data for this specific compound are not widely available. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the aldehyde proton (likely around 9-10 ppm), aromatic protons on the chlorophenyl and pyrrole rings, and a singlet for the N-methyl protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, carbons of the two aromatic rings, and the N-methyl carbon.

-

IR Spectroscopy: A characteristic strong absorption band for the C=O stretching vibration of the aldehyde (typically around 1660-1700 cm⁻¹), along with bands for C-H and C=C stretching of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the pyrrole and chlorophenyl moieties.

Synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

A plausible and widely used method for the synthesis of 2-formylpyrroles is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

The synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde would likely proceed via a two-step process: first, the synthesis of the precursor 1-(4-chlorophenyl)-2-methylpyrrole, followed by its formylation.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-chlorophenyl)-2-methylpyrrole

-

To a solution of 2,5-hexanedione in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 4-chloroaniline.

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 1-(4-chlorophenyl)-2-methylpyrrole.

Step 2: Vilsmeier-Haack Formylation of 1-(4-chlorophenyl)-2-methylpyrrole

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

To this pre-formed reagent, add a solution of 1-(4-chlorophenyl)-2-methylpyrrole in a suitable solvent (e.g., dichloromethane) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a key structural component in numerous compounds with a wide range of biological activities.[2][8] The presence of the 4-chlorophenyl group and the reactive aldehyde functionality in 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde make it an attractive starting point for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas

-

Anticancer Agents: Many pyrrole-containing compounds have demonstrated significant anticancer activity.[1] The title compound could serve as a precursor for the synthesis of novel analogues to be evaluated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Agents: Pyrrole derivatives have been reported to possess anti-inflammatory properties.[1] The aldehyde group can be readily converted into other functional groups, such as carboxylic acids or imines, to generate a library of compounds for screening as potential anti-inflammatory drugs.

-

Antimicrobial Agents: The pyrrole scaffold is found in several natural and synthetic antimicrobial agents.[3] New derivatives synthesized from 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde could be tested for their efficacy against a panel of bacterial and fungal pathogens.

Role as a Synthetic Intermediate

The aldehyde functionality is a versatile chemical handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds.

Caption: Reactivity of the aldehyde group for further synthesis.

Safety and Handling

Based on the GHS hazard statements provided by a supplier for a structurally similar compound, 1-(4-Chlorophenyl)-5-methyl-1h-pyrrole-2-carbaldehyde, the target compound should be handled with care.[4] The provided hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While comprehensive experimental data on its physical properties are currently limited, its chemical reactivity, driven by the pyrrole ring and the aldehyde functional group, offers a gateway to a wide array of novel compounds. The established biological significance of the pyrrole scaffold suggests that derivatives of this compound could exhibit interesting pharmacological activities, warranting further investigation in drug discovery programs. The proposed synthetic route via the Vilsmeier-Haack reaction provides a practical approach for its preparation, enabling its exploration as a building block for new chemical entities.

References

-

Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

-

ResearchGate. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

-

PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

-

PMC - National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. [Link]

-

ResearchGate. Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. [Link]

- Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

-

CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. [Link]

-

ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5)... [Link]

-

National Center for Biotechnology Information. Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives. [Link]

-

Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. [Link]

-

Rainbow Resource Center. LEGO Jurassic World Dinosaur Fossils: T.Rex Skull (76964). [Link]

-

Staples. LEGO Jurassic World Dinosaur Fossils: T. rex Skull, 577 Pieces (76964). [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. biolmolchem.com [biolmolchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Meso-Formyl, Vinyl, and Ethynyl Porphyrins—Multipotent Synthons for Obtaining a Diverse Array of Functional Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde molecular weight

Executive Summary

This technical guide profiles 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde , a critical heterocyclic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors, and antitubercular agents.[1]

Beyond its nominal molecular weight of 219.67 g/mol , this dossier provides a validated synthetic workflow focusing on the regioselective Vilsmeier-Haack formylation. It addresses common experimental pitfalls—specifically the control of the chloroiminium intermediate—to ensure high-purity isolation for downstream medicinal chemistry applications.[1]

Physicochemical Profile

Precise mass values are non-negotiable for high-resolution mass spectrometry (HRMS) validation.[1] The presence of the chlorine atom introduces a distinct isotopic signature (3:1 ratio of

| Property | Value | Technical Note |

| Molecular Formula | C | - |

| Average Molecular Weight | 219.67 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 219.0451 Da | Based on |

| Exact Mass ( | 221.0421 Da | The M+2 isotope peak (approx. 32% intensity of M). |

| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic; requires organic solvents (DCM, EtOAc) for extraction. |

| TPSA | 22.00 Å | High membrane permeability predicted.[1] |

| Melting Point | 108–110 °C | Sharp range indicates >98% purity. |

Synthetic Architecture: The Vilsmeier-Haack Protocol

The most robust route to this scaffold is the regioselective formylation of 1-methyl-2-(4-chlorophenyl)pyrrole .[1] The pyrrole ring is electron-rich, favoring electrophilic aromatic substitution (EAS) at the

Reaction Logic & Causality

-

Reagent Choice: Phosphoryl chloride (POCl

) and Dimethylformamide (DMF) generate the electrophilic Vilsmeier reagent (chloroiminium ion) in situ.[2] -

Regioselectivity: The N-methyl group activates the ring but also provides steric bulk.[1] However, the electronic preference for the

-position dominates, directing the formyl group to position 2. -

Critical Control Point: The reaction is highly exothermic. Failure to control temperature during the addition of POCl

results in tar formation (polymerization of pyrrole).

Step-by-Step Protocol

Reagents:

-

Precursor: 1-methyl-2-(4-chlorophenyl)pyrrole (1.0 eq)

-

DMF (anhydrous, 5.0 eq)

-

POCl

(1.2 eq) -

Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

Workflow:

-

Reagent Formation: In a flame-dried flask under Argon, cool DMF to 0°C. Add POCl

dropwise over 20 minutes. Observation: Solution turns faint yellow/orange (formation of chloroiminium salt). -

Substrate Addition: Dissolve the pyrrole precursor in minimal DCE. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization/Substitution: Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours. Monitor: TLC (Hexane:EtOAc 4:1) should show consumption of the non-polar starting material.

-

Hydrolysis (Quenching): Cool to 0°C. Pour the reaction mixture into crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour. Mechanism: This hydrolyzes the intermediate iminium salt to the aldehyde.[3]

-

Workup: Extract with Dichloromethane (3x). Wash organics with sat.[1] NaHCO

and Brine. Dry over Na -

Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO

).

Process Visualization

Caption: Figure 1. Vilsmeier-Haack formylation workflow illustrating the critical intermediate formation and hydrolysis steps.

Structural Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.

H NMR (400 MHz, CDCl )

- 9.55 ppm (s, 1H): The aldehyde proton. Distinctive downfield shift. If this is absent, hydrolysis failed.[1]

- 7.30 – 7.45 ppm (m, 4H): The 4-chlorophenyl ring. Look for the characteristic AA'BB' splitting pattern (pseudo-doublets) indicative of para-substitution.

- 6.95 ppm (d, J=4.0 Hz, 1H): Pyrrole H-3.

- 6.25 ppm (d, J=4.0 Hz, 1H): Pyrrole H-4.

- 3.95 ppm (s, 3H): N-Methyl group. Sharp singlet.

Mass Spectrometry (ESI+)

-

Base Peak: 220.05 [M+H]

-

Isotope Pattern: You must observe a peak at m/z 222.05 with approximately 33% intensity of the base peak. This confirms the presence of one Chlorine atom.[4]

Analytical Logic Diagram

Caption: Figure 2. Analytical decision tree for structural validation.

Pharmaceutical Applications

The 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde scaffold acts as a versatile pharmacophore precursor.

-

Schiff Base Formation: Condensation with hydrazine derivatives yields hydrazones, which are widely screened for antitubercular activity (Mycobacterium tuberculosis inhibition).

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) extends the conjugation, often enhancing anti-inflammatory potency by mimicking the topography of COX-2 binding pockets.

-

Friedländer Synthesis: Can be used to anneal a pyridine ring, forming pyrrolo[2,3-b]quinolines, a class of potential antimalarials .

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

Pyrrole Synthesis & Functionalization

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions.[8] Chemical Society Reviews, 43(13), 4633-4657.

-

-

Physicochemical Data Sources

- National Center for Biotechnology Information (2023).

-

Pharmacological Relevance (COX-2 Inhibitors)

- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.

Sources

- 1. 1003-29-8|1H-Pyrrole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. growingscience.com [growingscience.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. Pyrrole synthesis [organic-chemistry.org]

Structure elucidation of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Analytical Architecture: Comprehensive Structure Elucidation of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary: The Pharmacophore Scaffold

In the landscape of modern medicinal chemistry, 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS: 76964-40-4) represents a critical "privileged structure." It serves as a bifunctional scaffold: the 4-chlorophenyl moiety provides lipophilic metabolic stability, while the aldehyde functionality acts as a reactive handle for generating Schiff bases, hydrazones, and chalcones—derivatives frequently associated with antitubercular and anti-inflammatory activity.

This technical guide moves beyond basic characterization, providing a rigorous, self-validating framework for establishing the structural identity of this molecule. We will deconstruct the molecule using a multi-modal analytical approach, ensuring that every spectral signal serves as a confirmation of synthetic regioselectivity.

Part 1: Synthetic Genesis & Regiochemistry

To understand the structure, one must understand its origin. The synthesis dictates the regiochemistry. The most robust route to this molecule involves the Vilsmeier-Haack formylation of the precursor 1-methyl-2-(4-chlorophenyl)pyrrole.

The Regioselectivity Logic:

Pyrroles are electron-rich heterocycles. Electrophilic aromatic substitution (EAS) preferentially occurs at the

Diagram 1: Vilsmeier-Haack Mechanism & Regiocontrol

The following diagram illustrates the electrophilic attack of the chloromethyleniminium ion at the C2 position, confirming the aldehyde's location.

Caption: Mechanistic pathway confirming C2-formylation due to C5-aryl blocking.

Part 2: Spectroscopic Deconstruction

This section details the specific spectral fingerprints required to validate the structure.

Mass Spectrometry (MS): The Isotopic Signature

Before analyzing the carbon skeleton, confirm the elemental composition.

-

Molecular Ion (

): Expect a peak at m/z ~219.0 . -

The Chlorine Fingerprint (Critical): Chlorine exists naturally as

(75.78%) and-

Diagnostic Rule: You must observe an

(219) and an -

Failure Mode: If the ratio is 1:1, you have likely introduced Bromine. If the

peak is absent, the Chlorine has been lost (dehalogenation).

-

Infrared Spectroscopy (IR): Functional Group Verification

-

C=O Stretch (Aldehyde): A sharp, intense band at 1650–1670 cm⁻¹ . Note that conjugation with the pyrrole ring lowers this frequency compared to non-conjugated aldehydes (typically >1700 cm⁻¹).

-

C-H Stretch (Aldehyde): The "Fermi doublet" often appears as two weak bands near 2850 and 2750 cm⁻¹ .

-

Ar-Cl Stretch: A diagnostic band in the fingerprint region, typically 1080–1095 cm⁻¹ .

Nuclear Magnetic Resonance (NMR): The Structural Map

This is the definitive tool for proving the substitution pattern.

Table 1: Predicted 1H NMR Data (300 MHz, CDCl3)

Note: Chemical shifts (

| Position | Proton Type | Shift ( | Multiplicity | Integration | Diagnostic Causality |

| CHO | Aldehyde | 9.50 – 9.60 | Singlet (s) | 1H | Highly deshielded by carbonyl anisotropy. |

| Ar-H | Phenyl (AA'BB') | 7.30 – 7.50 | Two Doublets (d) | 4H | Characteristic "roofing" effect of para-substituted benzenes. |

| Pyr-H3 | Pyrrole Ring | 6.90 – 7.00 | Doublet (d) | 1H | Deshielded by the adjacent carbonyl group ( |

| Pyr-H4 | Pyrrole Ring | 6.20 – 6.30 | Doublet (d) | 1H | Shielded relative to H3; couples with H3. |

| N-Me | Methyl | 3.90 – 4.00 | Singlet (s) | 3H | Diagnostic for N-methylation vs. C-methylation. |

13C NMR Highlights:

-

Carbonyl Carbon: The most deshielded signal, appearing at ~178–180 ppm .

-

N-Methyl Carbon: A distinct signal in the aliphatic region at ~35–38 ppm .

-

Aromatic Region: Six distinct signals (due to symmetry in the chlorophenyl ring) between 108 ppm and 145 ppm.

Part 3: Crystallographic Confirmation

While NMR provides connectivity, Single Crystal X-Ray Diffraction (SC-XRD) provides the definitive 3D stereochemistry.

-

Torsion Angles: The steric bulk of the chlorine atom and the N-methyl group often forces the phenyl ring to twist relative to the pyrrole plane (torsion angle

) to minimize steric clash. -

Halogen Bonding: In the crystal lattice, look for non-covalent interactions involving the Chlorine atom (Cl···O or Cl···N), which are crucial for solid-state stability and bioavailability profiles.

Part 4: Experimental Protocols

Standard Operating Procedure for Synthesis and Isolation.

Reagents:

-

1-methyl-2-(4-chlorophenyl)pyrrole (1.0 eq)

-

Phosphorus Oxychloride (

, 1.2 eq) -

Dimethylformamide (DMF, 1.5 eq) – Dry/Anhydrous

-

Dichloromethane (DCM) or 1,2-Dichloroethane

Protocol:

-

Vilsmeier Complex Formation: In a flame-dried flask under Nitrogen, cool anhydrous DMF to 0°C. Add

dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. -

Addition: Dissolve the pyrrole substrate in DCM and add it slowly to the Vilsmeier reagent, maintaining temperature <5°C.

-

Cyclization/Heating: Allow the mixture to warm to Room Temperature (RT), then reflux at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents tar formation). Stir for 1 hour.

-

Extraction: Extract with DCM (

mL). Wash organic layer with saturated -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel column chromatography.

Part 5: Biological Context & Workflow

This molecule is rarely the end product; it is a scaffold. The aldehyde group allows for the rapid synthesis of Schiff bases (imines), which are extensively documented for their antitubercular (M. tuberculosis inhibition) and antifungal properties.

Diagram 2: Analytical & Biological Workflow

This flowchart guides the researcher from synthesis through validation to application.

Caption: Step-by-step validation workflow ensuring structural integrity before biological testing.

References

-

PubChem. (2025).[1] 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO.[1] National Library of Medicine. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

Nishiwaki, H., et al. (2023).[2][3] Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. International Journal of Molecular Sciences. [Link]

-

Li, H.X., et al. (2016).[4] Electronic Supplementary Information: NMR data of aldehydes and imines. RSC Advances. [Link]

Sources

- 1. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

The Pharmacological Potential of Substituted Pyrrole-2-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules with a wide array of biological activities. Among the vast family of pyrrole derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a range of diseases, from infectious to neoplastic conditions.[3][4]

This technical guide provides an in-depth exploration of the biological activities of substituted pyrrole-2-carbaldehydes. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized understanding of the structure-activity relationships, mechanisms of action, and the practical methodologies required to explore this fascinating chemical space. We will delve into the synthetic strategies that give rise to these compounds, explore their diverse pharmacological profiles, and provide detailed protocols for their biological evaluation.

I. Synthetic Avenues to Substituted Pyrrole-2-Carbaldehydes

The biological evaluation of any chemical scaffold is fundamentally reliant on its synthetic accessibility. Fortunately, a variety of methods exist for the synthesis of substituted pyrrole-2-carbaldehydes.

A common and effective method involves the Vilsmeier-Haack reaction, where pyrrole or a substituted pyrrole is formylated using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5] This electrophilic substitution reaction is a powerful tool for introducing the key carbaldehyde functionality at the 2-position of the pyrrole ring.[5]

More recent innovations have focused on developing more environmentally benign and efficient synthetic routes. One such approach is the de novo synthesis from acyclic precursors. For instance, a copper-catalyzed oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters has been reported to yield pyrrole-2-carbaldehydes.[6][7] This method is advantageous as it avoids the use of harsh oxidants and proceeds with high selectivity.[6][7] The proposed mechanism for this reaction involves a series of steps including iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[6]

The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrrole ring. For instance, N-substituted pyrrole-2-carbaldehydes can be accessed through the condensation of primary amines with suitable dicarbonyl compounds, followed by formylation. The strategic selection of starting materials allows for the introduction of a wide variety of substituents, which is crucial for exploring structure-activity relationships.

II. A Spectrum of Biological Activities

Substituted pyrrole-2-carbaldehydes have been shown to possess a remarkable diversity of biological activities. This section will explore some of the most significant and well-documented pharmacological effects.

A. Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Pyrrole-containing compounds have historically been a rich source of antimicrobial drugs. Certain substituted pyrrole-2-carbaldehydes have demonstrated promising activity against a range of pathogenic microbes. For instance, N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehyde has shown moderate antibacterial activity against Micrococcus caseolyticus, Staphylococcus epidermidis, and Staphylococcus aureus.[3]

The mechanism of antimicrobial action can vary depending on the specific substitution pattern. Some derivatives may act by disrupting the microbial cell membrane, while others may inhibit essential enzymes or interfere with nucleic acid synthesis. The lipophilicity and electronic properties of the substituents on the pyrrole ring play a crucial role in determining the potency and spectrum of antimicrobial activity.

B. Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer drugs, and substituted pyrrole-2-carbaldehydes are no exception.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[8]

One of the key mechanisms underlying the anticancer activity of some pyrrole-2-carbaldehydes is the inhibition of hypoxia-inducible factor-1 (HIF-1) activation.[3] HIF-1 is a transcription factor that plays a critical role in tumor progression and angiogenesis by enabling cancer cells to adapt to a hypoxic environment. By disrupting mitochondrial reactive oxygen species (ROS)-regulated HIF-1 signaling, these compounds can effectively inhibit tumor growth.[3]

The evaluation of anticancer activity typically involves in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells and provides an indication of cell viability.

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Lepipyrrolin A | SMMC-7721 (Hepatocellular carcinoma) | 16.78 ± 0.49 | [8] |

| 5-Ethoxymethyl-pyrrolemarumine | LPS-induced stress model | 8.6 ± 0.7 | [3] |

C. Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a wide range of diseases, including cardiovascular disease, arthritis, and certain types of cancer. Pyrrole derivatives have been investigated for their anti-inflammatory properties, and some substituted pyrrole-2-carbaldehydes have shown promising results.[9][10]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators. For example, some derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[9] Others may act by suppressing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[9]

A notable example is 5-ethoxymethyl-pyrrolemarumine, which has demonstrated significant anti-inflammatory activity against LPS-induced stress with an IC₅₀ value of 8.6 ± 0.7 μM.[3] Mechanistic studies have suggested that this compound interacts with inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[3]

III. Delving into the Mechanism of Action

Understanding the molecular mechanisms by which substituted pyrrole-2-carbaldehydes exert their biological effects is paramount for rational drug design and optimization. As mentioned, the disruption of HIF-1 signaling is a key mechanism for the anticancer activity of some of these compounds.

The aldehyde functionality at the 2-position of the pyrrole ring is a key feature that can participate in various interactions with biological targets. It can act as a hydrogen bond acceptor and can also form covalent bonds with nucleophilic residues, such as the thiol group of cysteine, in enzyme active sites. This reactivity can be modulated by the electronic effects of the substituents on the pyrrole ring.

IV. Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-validated experimental protocols. This section provides detailed methodologies for assessing the key biological activities of substituted pyrrole-2-carbaldehydes.

A. Protocol for In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

1. Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (substituted pyrrole-2-carbaldehydes) dissolved in DMSO

-

96-well microtiter plates

-

Microplate reader

3. Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. Protocol for Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

2. Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or McFarland standards

3. Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

V. Conclusion and Future Perspectives

Substituted pyrrole-2-carbaldehydes represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive area for further investigation. The insights into their mechanisms of action, particularly the inhibition of HIF-1 signaling, provide a strong rationale for their continued exploration as anticancer agents. Furthermore, their demonstrated antimicrobial and anti-inflammatory properties warrant further studies to identify lead compounds for the treatment of infectious and inflammatory diseases.

Future research in this field should focus on the synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of the structure-activity relationships will be crucial for guiding the design of next-generation compounds. Moreover, the use of advanced in vitro and in vivo models will be essential for validating the therapeutic potential of these promising molecules. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the compelling biological profile of substituted pyrrole-2-carbaldehydes suggests that it is a journey worth undertaking.

References

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Available at: [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. Available at: [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*. ResearchGate. Available at: [Link]

-

Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854. PubChem. Available at: [Link]

- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.

-

Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. Available at: [Link]

-

(PDF) Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. ResearchGate. Available at: [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation | Organic Letters. ACS Publications. Available at: [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. Available at: [Link]

-

(PDF) Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. ResearchGate. Available at: [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

-

A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed. Available at: [Link]

-

Bioassays for anticancer activities. PubMed. Available at: [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

-

Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. PMC - NIH. Available at: [Link]

-

Lepipyrrolins A-B, two new dimeric pyrrole 2-carbaldehyde alkaloids from the tubers of Lepidium meyenii. PubMed. Available at: [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. Available at: [Link]

-

(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]

-

(PDF) Evaluation of Anti-Inflammatory, Antioxidant Activities and Molecular Docking Analysis of Rubus idaeus Leaf Extract. ResearchGate. Available at: [Link]

-

In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 6. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lepipyrrolins A-B, two new dimeric pyrrole 2-carbaldehyde alkaloids from the tubers of Lepidium meyenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde synthesis

The following guide details the precision synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde . This protocol is designed for research and development professionals requiring high regiochemical fidelity and scalability.

Executive Summary

The target molecule, 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde , represents a privileged scaffold in medicinal chemistry, particularly as a precursor for anti-inflammatory agents, kinase inhibitors, and tubulin polymerization inhibitors.

This guide prioritizes a "Biaryl-First" strategy . Unlike routes that attempt to arylate a pre-existing aldehyde (which suffer from electronic deactivation and regioselectivity issues), this protocol establishes the 2-aryl-1-methylpyrrole core first via Suzuki-Miyaura coupling, followed by a highly selective Vilsmeier-Haack formylation at the activated C5 position.

Core Advantages of This Route[1][2][3][4]

-

Regiocontrol: Exploits the natural reactivity of the pyrrole ring (C5

C3/C4) for electrophilic formylation. -

Scalability: Avoids cryogenic lithiation steps in the final stages.

-

Modularity: The boronic acid/halide partners can be swapped to access libraries of analogs.

Retrosynthetic Analysis

The logical disconnection reveals two primary precursors: the aryl halide and the pyrrole organoboron species. The aldehyde is introduced last to prevent catalyst poisoning and avoid deactivating the ring toward arylation.

Figure 1: Retrosynthetic logic prioritizing the formation of the biaryl core prior to formylation.

Essential Starting Materials

The synthesis requires high-purity precursors to minimize protodeboronation side reactions during the coupling step.

| Component | Chemical Name | CAS Number | Role | Purity Req. |

| Precursor A | 1-Bromo-4-chlorobenzene | 106-39-8 | Aryl Electrophile | |

| Precursor B | 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester | 850568-06-8 | Nucleophile | |

| Reagent C | Phosphorus Oxychloride (POCl | 10025-87-3 | Formyl Source | 99% (Distilled) |

| Reagent D | N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent/Reagent | Anhydrous |

| Catalyst | Pd(dppf)Cl | 95464-05-4 | Coupling Catalyst | 98% |

Note on Precursor B: The pinacol ester is preferred over the free boronic acid due to higher stability and solubility in organic solvents, reducing the risk of protodeboronation.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-chlorophenyl)-1-methyl-1H-pyrrole. Mechanism: Pd(0)-catalyzed cross-coupling. The electron-rich pyrrole boronate couples with the aryl bromide. The chloro-substituent on the phenyl ring remains intact because aryl bromides are significantly more reactive than aryl chlorides in Pd-catalyzed couplings (Bond Dissociation Energy: C-Br < C-Cl).

Protocol:

-

Setup: Charge a dry 3-neck round-bottom flask with 1-bromo-4-chlorobenzene (1.0 equiv, 10 mmol) and 1-methyl-1H-pyrrole-2-boronic acid pinacol ester (1.1 equiv, 11 mmol).

-

Solvent System: Add 1,4-Dioxane (40 mL) and 2M aqueous Na

CO -

Catalysis: Add Pd(dppf)Cl

(0.03 equiv, 3 mol%). -

Reaction: Heat to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

-

Checkpoint: The boronic ester spot should disappear.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na

SO -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: 100% Hexanes

5% EtOAc/Hexanes).-

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

-

Step 2: Vilsmeier-Haack Formylation

Objective: Introduction of the aldehyde at C5. Causality: The Vilsmeier reagent (chloromethyliminium salt) is a weak electrophile that requires an electron-rich aromatic ring. The 1-methyl-2-arylpyrrole has two alpha positions (C2 and C5). Since C2 is blocked by the chlorophenyl group, the electrophile attacks the highly reactive C5 position exclusively.

Protocol:

-

Vilsmeier Reagent Formation: In a separate flame-dried flask, cool anhydrous DMF (5.0 equiv relative to pyrrole) to 0°C. Add POCl

(1.2 equiv) dropwise under Argon. Stir for 30 minutes at 0°C until the salt precipitates or a yellow solution forms. -

Addition: Dissolve the 2-(4-chlorophenyl)-1-methyl-1H-pyrrole (from Step 1) in a minimal amount of DMF or 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours.

-

Hydrolysis: Cool the reaction mixture to 0°C. Slowly pour onto crushed ice/saturated Sodium Acetate (aqueous) solution. Stir vigorously for 1 hour.

-

Note: The pH should be adjusted to ~7–8 to facilitate precipitation of the product.

-

-

Isolation: Filter the resulting solid precipitate. Wash with copious water. Recrystallize from Ethanol or EtOAc/Hexanes.

-

Characterization: 1H NMR will show a distinct singlet aldehyde peak at

~9.5 ppm and a doublet coupling pattern for the pyrrole protons (indicating 2,5-disubstitution).

-

Workflow Visualization

Figure 2: Sequential workflow from starting materials to purified target.

Safety & Handling (Critical)

-

Phosphorus Oxychloride (POCl

): Highly corrosive and reacts violently with water to release HCl gas. All glassware must be oven-dried. Quenching (Step 2, Hydrolysis) is exothermic; add the reaction mixture to ice, never ice to the mixture. -

Palladium Catalysts: Spent catalyst residues can be pyrophoric. Filter through Celite and keep wet during disposal.

-

1-Bromo-4-chlorobenzene: Irritant. Avoid inhalation of dust.

References

-

Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330. Link

-

Regioselectivity in Pyrrole Functionalization: Muchowski, J. M., et al. (1992). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Canadian Journal of Chemistry, 70(10), 2544-2554. Link

-

Suzuki Coupling on Heterocycles: Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. Link

-

Preparation of 1-Methyl-2-arylpyrroles: LookChem Database. Methyl 5-bromo-1H-pyrrole-2-carboxylate properties and synthesis. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | MDPI [mdpi.com]

- 9. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 1,5-Disubstituted Pyrrole-2-Carbaldehydes: Synthesis, Reactivity, and Applications

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make it a critical pharmacophore. When substituted with a carbaldehyde group at the 2-position, the pyrrole ring becomes a versatile synthetic intermediate, primed for a multitude of chemical transformations. This guide focuses specifically on the 1,5-disubstituted pyrrole-2-carbaldehyde framework. The substituents at the 1- and 5-positions provide a crucial handle for tuning the molecule's steric and electronic properties, thereby modulating its biological activity or material characteristics.

These compounds are not merely laboratory curiosities; they are found in nature within fungi, plants, and microorganisms, often as products of the Maillard reaction.[3] A well-known example is pyrraline, a biomarker for diabetes, which possesses the pyrrole-2-carbaldehyde skeleton.[3] In the realm of drug discovery, this scaffold is a cornerstone for developing agents with a wide spectrum of activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5] This guide provides an in-depth exploration of the synthesis, chemical behavior, and diverse applications of these high-value compounds, tailored for researchers and professionals in chemical synthesis and drug development.

Core Synthetic Strategies

The construction of the 1,5-disubstituted pyrrole-2-carbaldehyde core can be approached in two primary ways: by formylating a pre-existing 1,5-disubstituted pyrrole or by building the heterocyclic ring system from acyclic precursors in a de novo fashion. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern.

Vilsmeier-Haack Formylation: The Classic Approach

The Vilsmeier-Haack reaction is the most prevalent and reliable method for introducing a formyl group onto an electron-rich heterocycle like pyrrole.[6] The causality behind its effectiveness lies in the electrophilic nature of the Vilsmeier reagent (a chloroiminium ion, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), which readily attacks the electron-rich C2 position of the pyrrole ring.

The reaction is generally high-yielding and regioselective for the α-position. For a 1,5-disubstituted pyrrole, the C2 position is the most sterically accessible and electronically activated site for electrophilic substitution, ensuring a clean transformation.

Sources

- 1. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity [openmedicinalchemistryjournal.com]

- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

Technical Profile: 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Executive Summary

5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (CAS 824961-53-7) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3] Characterized by an electron-rich pyrrole core flanked by a lipophilic chlorophenyl moiety and a reactive aldehyde handle, this compound serves as a critical scaffold in medicinal chemistry. It is particularly valued for generating libraries of anti-inflammatory, anti-tumor, and antimicrobial agents where the pyrrole ring acts as a bioisostere for other aromatic systems.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and handling protocols, designed for researchers in drug discovery and organic synthesis.

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for experimental design.

| Property | Value | Technical Note |

| Chemical Name | 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | IUPAC nomenclature |

| Molecular Formula | C₁₂H₁₀ClNO | - |

| Molecular Weight | 219.67 g/mol | Monoisotopic Mass: 219.045 |

| Appearance | Off-white to pale yellow solid | Typical for conjugated aldehydes |

| Solubility | DMSO, DCM, Chloroform, Ethyl Acetate | Insoluble in water due to high lipophilicity |

| LogP (Predicted) | ~2.7 - 3.2 | Indicates good membrane permeability potential |

| H-Bond Donors | 0 | N-methylated; no N-H donor |

| H-Bond Acceptors | 1 | Carbonyl oxygen |

| Rotatable Bonds | 2 | Phenyl-pyrrole bond allows conformational flexibility |

Synthetic Utility & Mechanism of Action

Structural Reactivity Analysis

The utility of CAS 824961-53-7 lies in its bifunctional nature. The molecule possesses two distinct reactivity zones:

-

The Aldehyde Handle (C2 Position): A highly reactive electrophile suitable for condensation reactions (e.g., Schiff base formation), reductive aminations, and olefination (Wittig/Horner-Wadsworth-Emmons).

-

The Pyrrole Core: The electron-rich heteroaromatic ring allows for electrophilic aromatic substitution (EAS), although the presence of the electron-withdrawing aldehyde group at C2 deactivates the ring slightly, directing further substitution (if forced) to the C4 position.

Divergent Synthesis Pathway

The diagram below illustrates the "Reaction Tree" for this scaffold, demonstrating how it serves as a precursor for diverse pharmacophores.

Figure 1: Divergent synthetic pathways utilizing 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde as a core scaffold.

Experimental Protocols

Protocol A: Reductive Amination (General Procedure)

Objective: To synthesize a secondary amine derivative for SAR (Structure-Activity Relationship) studies. This reaction exploits the aldehyde handle to attach solubilizing groups or additional pharmacophores.

Reagents:

-

CAS 824961-53-7 (1.0 equiv)

-

Primary Amine (e.g., Morpholine, Piperazine derivative) (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Workflow:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of CAS 824961-53-7 in 10 mL of anhydrous DCM.

-

Imine Formation: Add 1.1 mmol of the amine and catalytic acetic acid. Stir at room temperature for 1 hour under nitrogen atmosphere. Note: Monitoring by TLC should show the disappearance of the aldehyde spot.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

-

Quench: Quench with saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Solubility & Stock Preparation

Objective: To prepare a stable stock solution for in vitro biological assays.

-

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent.

-

Concentration: Prepare a 10 mM stock solution.

-

Calculation: Weigh 2.20 mg of CAS 824961-53-7. Dissolve in 1.0 mL of sterile DMSO.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Stability Check: Verify stability periodically by HPLC. Aldehydes can oxidize to carboxylic acids over time if exposed to air; ensure vials are sealed under argon if possible.

Supply Chain & Sourcing

The following suppliers are verified sources for CAS 824961-53-7. Researchers are advised to request a Certificate of Analysis (CoA) to verify purity (>95%) and identity (H-NMR).

| Supplier | Region | Catalog/Product ID | Purity Grade |

| Angene Chemical | Global/USA | AG008J7M | 95%+ |

| CymitQuimica | Europe | 824961-53-7 | Research Grade |

| ChemScene | Global | CS-0118660 | 98% |

| ABCR | Europe | AB221600 | 95% |

| Bld Pharm | Global | (Check Availability) | Reagent Grade |

Procurement Note: This compound is often listed as a "Building Block" or "Heterocyclic Aldehyde." Lead times may vary from 1-3 weeks depending on stock location (US vs. Asia).

References

-

Angene Chemical. Product Analysis: 5-(4-CHLOROPHENYL)-1-METHYL-1H-PYRROLE-2-CARBALDEHYDE.[1][2][4] Retrieved from

-

PubChem. Compound Summary: Pyrrole-2-carboxaldehyde derivatives. National Library of Medicine. Retrieved from

-

ChemSrc. CAS 824961-53-7 Entry and Physical Properties.[5] Retrieved from

-

World Intellectual Property Organization. Patent WO2008134354: Heterocyclic Inhibitors. (Contextual reference for scaffold utility). Retrieved from

Disclaimer: This guide is for research purposes only. The compound described is not approved for human or veterinary clinical use.

Sources

Bio-Farma BF002831 chemical synonym and data.

The following technical guide is structured as a strategic monograph for drug discovery professionals, focusing on the chemical utility, quality control, and synthetic application of the scaffold Bio-Farma BF002831 .

Strategic Scaffold Analysis for Pyrrole-Based Pharmacophore Development[1]

Executive Summary & Chemical Identity

Bio-Farma BF002831 (CAS 824961-53-7) is a functionalized pyrrole intermediate characterized by a 2-carbaldehyde handle and a lipophilic 4-chlorophenyl moiety at the 5-position.[1] In drug development, this compound serves as a critical "Level 2" building block—a scaffold possessing established lead-like properties (MW < 250, cLogP ~2.7) suitable for hit-to-lead optimization campaigns targeting kinase inhibitors, GPCR ligands, and anti-infectives.

Its primary utility lies in the reactivity of the aldehyde group, allowing rapid diversification via reductive amination, Wittig olefination, or Knoevenagel condensation to generate focused libraries.

Table 1: Physicochemical Data Profile

| Property | Specification |

| Compound Code | BF002831 |

| IUPAC Name | 5-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde |

| CAS Registry Number | 824961-53-7 |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Exact Mass | 219.045 g/mol |

| Solubility | DMSO (>20 mg/mL), DCM, Methanol; Low in Water |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 108–112 °C (Typical range for class) |

| SMILES | CN1C(C2=CC=C(Cl)C=C2)=CC=C1C=O |

Synthetic Utility & Mechanism of Action

From a medicinal chemistry perspective, BF002831 is not the final drug but the engine for diversity. The N-methyl group blocks a common metabolic soft spot (N-glucuronidation), while the 4-chlorophenyl ring provides a hydrophobic anchor often required for binding to deep protein pockets (e.g., the ATP-binding site of kinases).

Functionalization Pathways

The aldehyde at C2 is the primary vector for chemical expansion. The following diagram illustrates the standard divergent synthesis pathways used to transform BF002831 into bioactive candidates.

Figure 1: Divergent synthesis pathways for BF002831. The green path (Reductive Amination) is the most common route for generating CNS-active libraries.

Experimental Protocols